

# GZR18 (Bofanglutide): A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |
|----------------------|-------------------|-----------|--|
| Compound Name:       | GLP-1R agonist 18 |           |  |
| Cat. No.:            | B12383953         | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity. As a GLP-1 analog, GZR18 mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This technical guide provides a comprehensive overview of the molecular structure of GZR18, a detailed representative synthesis protocol, and key experimental data.

## **Molecular Structure**

GZR18 is a modified human GLP-1 peptide analog. Its structure is designed to have an extended half-life and improved stability compared to native GLP-1.

Amino Acid Sequence: The peptide backbone of GZR18 consists of the following amino acid sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly

Chemical Modification: To achieve its long-acting properties, GZR18 is acylated at the lysine (Lys) residue. A 22-carbon fatty acid side chain is attached to the lysine via a linker. The linker is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA) and a gamma-glutamic



acid (gammaGlu) moiety. This modification enhances the binding of GZR18 to serum albumin, which acts as a circulating reservoir, thereby prolonging its half-life.

Physicochemical Properties:

| Property          | Value          |
|-------------------|----------------|
| Molecular Formula | C189H295N45O59 |

| Molecular Weight | 4141.63 g/mol |

# **Synthesis of GZR18**

While the precise, proprietary synthesis protocol for GZR18 is not publicly available, a representative synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques followed by selective acylation of the lysine residue.

# Experimental Protocol: Representative Solid-Phase Synthesis and Acylation

- 1. Peptide Chain Assembly (SPPS):
- Resin: The synthesis is initiated on a pre-loaded Wang or Rink amide resin.
- Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal protecting group for all amino acids. Side-chain protecting groups (e.g., Trt for His, tBu for Glu, Asp, Ser, Thr, Tyr) are employed to prevent side reactions.
- Coupling: Amino acids are sequentially coupled to the growing peptide chain. A typical
  coupling cocktail consists of a coupling reagent (e.g., HCTU, HATU) and a base (e.g.,
  DIPEA) in a suitable solvent like DMF or NMP. Each coupling step is monitored for
  completion (e.g., using a Kaiser test).
- Deprotection: After each coupling, the Fmoc group is removed using a solution of piperidine in DMF to deprotect the N-terminus for the next coupling reaction.



- Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the
  resin, and all side-chain protecting groups are removed simultaneously using a cleavage
  cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g.,
  triisopropylsilane, water, and thioanisole) to prevent side reactions.
- Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

#### 2. Acylation of the Lysine Residue:

- Selective Protection: During SPPS, the lysine residue intended for acylation is protected with an orthogonal protecting group (e.g., Alloc, Mtt) that can be removed without affecting other protecting groups.
- On-Resin Acylation: After the peptide chain is fully assembled and while it is still attached to the resin, the orthogonal protecting group on the lysine side chain is selectively removed.
- Linker and Fatty Acid Coupling: The AEEA-AEEA-gammaGlu linker is then coupled to the
  deprotected lysine side chain in a stepwise manner using standard coupling chemistry.
   Finally, the 22-carbon fatty acid is coupled to the linker.
- Final Cleavage and Purification: The acylated peptide is then cleaved from the resin and purified as described above.

## **Quantitative Data**

The following tables summarize key quantitative data from preclinical and clinical studies of GZR18.

Table 1: In Vitro Activity

| Parameter                                 | Value    | Reference |
|-------------------------------------------|----------|-----------|
| GLP-1 Receptor Agonist<br>Activity (EC50) | 0.677 nM | [1]       |



Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys (60 μg/kg single dose)

| Parameter     | Subcutaneous (sc) | Intravenous (iv) | Reference |  |
|---------------|-------------------|------------------|-----------|--|
| Tmax (h)      | 14                | 0.167            | [2]       |  |
| Cmax (nmol/L) | 527               | 1640             | [2]       |  |
| T1/2 (h)      | 61.3              | 61.6             | [2]       |  |

Table 3: Pharmacokinetics in Healthy Human Subjects

| Population | Tmax (h) | T1/2    | Reference |
|------------|----------|---------|-----------|
| American   | 72-96    | ~7 days | [3]       |
| Chinese    | 60-72    | ~7 days |           |

Table 4: Efficacy in Clinical Trials

| Study<br>Population                              | Treatment                                | Primary<br>Outcome                                           | Result                                                  | Reference |
|--------------------------------------------------|------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------|-----------|
| Healthy Chinese<br>Subjects                      | GZR18 (5-50<br>μg/kg)                    | Body Weight<br>Reduction                                     | -1.25 to -1.86 kg<br>(-1.88% to<br>-3.11%) on Day<br>15 |           |
| Adults with Overweight/Obes ity (China, Phase 2) | GZR18 (48 mg<br>bi-weekly)               | Mean % Body<br>Weight Change<br>from Baseline at<br>30 Weeks | -17.29%                                                 | _         |
| Adults with Type 2 Diabetes (China, Phase 2)     | GZR18 (bi-<br>weekly) vs.<br>Semaglutide | HbA1c<br>Reduction at 24<br>weeks                            | Superior to semaglutide                                 | _         |

# **Signaling Pathway and Experimental Workflows**



# **GLP-1 Receptor Signaling Pathway**

GZR18, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic beta cells. This initiates a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety, tolerability, pharmacokinetics and pharmacodynamics of GZR18 in healthy American and Chinese adult subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GZR18 (Bofanglutide): A Technical Guide to its Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383953#gzr18-molecular-structure-and-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com